molecular formula C16H13N3O5 B12895659 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 918476-27-4

2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12895659
CAS No.: 918476-27-4
M. Wt: 327.29 g/mol
InChI Key: NHGNVPXHPDWKKE-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of methoxy and nitro groups on the phenyl ring further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with phenyl isocyanate under reflux conditions to yield the desired oxadiazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), various nucleophiles (e.g., halides, thiols).

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Major Products

    Reduction: 2-(4,5-Diamino-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through its nitro and methoxy groups, leading to various biochemical responses. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Compared to other oxadiazole derivatives, 2-(4,5-Dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This structural feature enhances its reactivity and potential applications. Similar compounds include:

    2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group, resulting in different reactivity and applications.

    2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole:

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its unique structural features and versatile applications

Properties

918476-27-4

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H13N3O5/c1-22-13-8-11(12(19(20)21)9-14(13)23-2)16-18-17-15(24-16)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

NHGNVPXHPDWKKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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